molecular formula C13H20BNO2 B2649141 3-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 2096342-34-4

3-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B2649141
CAS No.: 2096342-34-4
M. Wt: 233.12
InChI Key: BKBHLSPBUNGBIT-UHFFFAOYSA-N
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Description

3-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a chemical compound that belongs to the class of boronic esters. Boronic esters are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling. This compound features a pyridine ring substituted with an ethyl group and a boronic ester moiety, making it a valuable intermediate in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the Miyaura borylation reaction. This reaction uses a palladium catalyst to couple an aryl halide with bis(pinacolato)diboron. The general reaction conditions include:

    Catalyst: Palladium(II) acetate or similar palladium catalysts

    Ligand: Phosphine ligands such as triphenylphosphine

    Base: Potassium carbonate or sodium carbonate

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: 80-100°C

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes several types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with aryl or vinyl halides.

    Oxidation: The boronic ester can be oxidized to form the corresponding alcohol.

    Reduction: The pyridine ring can undergo reduction to form piperidine derivatives.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalyst, phosphine ligand, base (e.g., potassium carbonate), and solvent (e.g., THF).

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas with a metal catalyst such as palladium on carbon.

Major Products

    Suzuki-Miyaura Coupling: Biaryl compounds

    Oxidation: Alcohol derivatives

    Reduction: Piperidine derivatives

Scientific Research Applications

3-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the development of fluorescent probes for biological imaging.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 3-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine primarily involves its role as a boronic ester in various chemical reactions. In the Suzuki-Miyaura coupling, the boronic ester reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond. The reaction proceeds through the formation of a palladium complex, which undergoes transmetalation and reductive elimination to yield the final product.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
  • N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide
  • Ethyl 3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)cyclobutane-1-carboxylate

Uniqueness

3-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of specialized organic compounds that are not easily accessible through other routes.

Properties

IUPAC Name

3-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BNO2/c1-6-10-9-15-8-7-11(10)14-16-12(2,3)13(4,5)17-14/h7-9H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKBHLSPBUNGBIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=NC=C2)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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